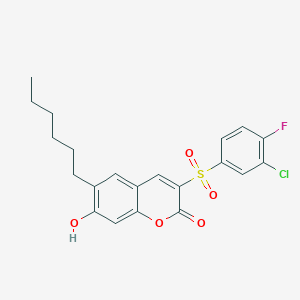
3-(3-CHLORO-4-FLUOROBENZENESULFONYL)-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core, substituted with a 3-chloro-4-fluorobenzenesulfonyl group, a hexyl chain, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the chromenone core and introduce the substituents through a series of reactions:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation using hexyl bromide in the presence of a strong base like potassium carbonate.
Sulfonylation: The 3-chloro-4-fluorobenzenesulfonyl group can be introduced through a sulfonylation reaction using 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia in ethanol, thiourea in water.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted amines or thiols.
科学研究应用
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
作用机制
The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The chromenone core can interact with various biological pathways, potentially modulating cellular processes like inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
6-Hexyl-7-hydroxy-2H-chromen-2-one: A simpler analog without the sulfonyl group.
3-(4-Fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one: A similar compound lacking the chloro substituent.
Uniqueness
3-(3-Chloro-4-fluorobenzenesulfonyl)-6-hexyl-7-hydroxy-2H-chromen-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the sulfonyl and hydroxyl groups, makes it a versatile compound for various applications.
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-6-hexyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFO5S/c1-2-3-4-5-6-13-9-14-10-20(21(25)28-19(14)12-18(13)24)29(26,27)15-7-8-17(23)16(22)11-15/h7-12,24H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXHPNUQCDUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














